6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with an amine group and a morpholine moiety, specifically configured to enhance its biological activity. The stereochemistry indicated by the (2S,6R) configuration suggests specific spatial arrangements that may influence the compound's interaction with biological targets.
This compound is often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry. It may also be found in various databases related to chemical substances, such as PubChem and the Chemical Abstracts Service.
6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine can be classified as:
The synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine typically involves several key steps:
The synthesis may involve:
The compound can participate in various chemical reactions due to its functional groups:
These reactions can be influenced by factors such as:
The mechanism of action for 6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine is primarily studied in the context of its biological activity:
Research studies may provide insights into:
Data from spectral analysis (NMR, IR) can provide further insights into the molecular configuration and confirm structural integrity.
6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine has potential applications in:
The cis-(2S,6R) configuration of 2,6-dimethylmorpholine is critical for optimal target engagement and represents a key synthetic challenge. Two primary strategies dominate the stereoselective synthesis of this motif: chiral resolution and asymmetric catalysis. Chiral resolution typically starts with racemic trans-2,6-dimethylmorpholine, which undergoes diastereomeric salt formation using chiral acids like L-tartaric or D-di-p-toluoyl tartaric acid (DPTTA). Subsequent recrystallization yields enantiomerically pure cis-(2S,6R)-morpholine intermediates [1] [8]. This method, while reliable, suffers from low throughput (maximum yield of 35-40% per cycle) and requires multiple iterations for high enantiomeric excess (ee >99%).
Asymmetric catalysis offers a more efficient route. Ring-opening of epoxides (e.g., (R)-propylene oxide) with β-amino alcohols, followed by palladium-catalyzed cyclization, achieves the cis-dimethylmorpholine scaffold with ee values exceeding 90% [1]. Advances in organocatalytic methods, such as proline-mediated intramolecular oxa-Michael additions, further streamline this process, enabling single-step synthesis from achiral precursors like 2,6-heptanedione derivatives [8].
Table 1: Stereoselective Synthesis Methods for (2S,6R)-2,6-Dimethylmorpholine
Method | Key Reagents/Catalysts | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Resolution | L-Tartaric acid/DPTTA | >99 | 35-40 | Low yield, multi-step process |
Pd-Catalyzed Cyclization | Pd(OAc)₂/(R)-BINAP | 90-95 | 65 | Catalyst cost, purification |
Organocatalysis | L-Proline/TFA | 88-92 | 70 | Moderate ee, solvent sensitivity |
Attachment to the pyrimidine core occurs via nucleophilic aromatic substitution (SNAr) at C4 of 4,6-dichloropyrimidine. The reaction requires anhydrous conditions and temperatures of 80–100°C to achieve >95% regioselectivity for the C6 position [1]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining stereochemical integrity [8].
The cis-(2S,6R)-dimethylmorpholino group confers distinct conformational and electronic advantages critical for kinase inhibition. The equatorial orientation of both methyl groups minimizes steric strain, stabilizing a chair conformation where the morpholine oxygen and C4-amine of pyrimidine adopt a coplanar arrangement. This geometry optimally positions hydrogen bond donors/acceptors for interactions with kinase hinge regions [1] [8].
Comparative studies with stereoisomers reveal drastic potency differences. The cis-(2S,6R) analog exhibits IC₅₀ values 10–50× lower than its trans-(2R,6R) counterpart against kinases like RET and FGFR1. Molecular dynamics simulations show the cis isomer forms three hydrogen bonds with RET’s hinge region (Val804/Met805 backbone), while the trans isomer disrupts this network due to axial methyl group clashes [8]. The morpholine oxygen’s electronegativity also enhances water solubility (cLogP = 1.2) compared to piperidine analogs (cLogP = 2.8), improving pharmacokinetic properties [1].
Table 2: Impact of Morpholino Configuration on Kinase Inhibition
Configuration | RET WT IC₅₀ (μM) | FGFR1 IC₅₀ (μM) | H-Bonds with Kinase Hinge | cLogP |
---|---|---|---|---|
(2S,6R)-cis | 0.010 | 0.115 | 3 | 1.2 |
(2R,6R)-trans | 0.45 | 5.3 | 1 | 1.3 |
Unsubstituted | 0.82 | >10 | 2 | 0.9 |
The morpholine’s axial chirality restricts rotation, enabling selective interactions with hydrophobic pockets adjacent to ATP-binding sites. In FGFR inhibitors like TAS-120 analogs, the cis-dimethylmorpholino moiety increases residence time by 3-fold compared to unmethylated derivatives due to van der Waals contacts with Phe642 [1] [2].
Replacing the morpholino group with piperidine or thiazole heterocycles alters bioactivity profiles due to differences in hydrogen bonding capacity, conformational flexibility, and electronic distribution.
Piperidine Derivatives (e.g., JNJ 39758979) lose the morpholine’s H-bond acceptor oxygen, reducing solubility and kinase selectivity. While potent against histamine H₄ receptors (H₄ IC₅₀ = 5 nM), piperidine-containing pyrimidines show 20× reduced activity against RET compared to morpholino analogs [4] [6]. The basic piperidine nitrogen (pKₐ ~10.5) increases cationic character, limiting blood-brain barrier penetration—an advantage for peripheral targets but a drawback for CNS kinases [6].
Thiazole Derivatives (e.g., oxathiapiprolin) excel as fungicides by targeting oxysterol-binding proteins but lack kinase affinity. Their planar structure prevents deep engagement with the hydrophobic back pocket of kinases, which requires the 3D geometry of morpholinopyrimidines [6]. Thiazoles also exhibit higher metabolic clearance due to sulfur oxidation (t₁/₂ < 2h in microsomes), whereas morpholinopyrimidines resist oxidation (t₁/₂ > 6h) [1].
Table 3: Bioactivity Comparison of Key Heterocyclic Pyrimidine Analogs
Heterocycle | Representative Compound | Kinase IC₅₀ (μM) | Solubility (mg/mL) | Key Applications |
---|---|---|---|---|
cis-Morpholino | 6-((2S,6R)-2,6-dimethyl-) | RET: 0.010 | 8.2 | Oncology (RET, FGFR, Src) |
Piperidine | JNJ 39758979 | H₄: 0.005 (no kinase) | 0.9 | Inflammation (H₄ antagonism) |
Thiazole | Oxathiapiprolin | Not active | 0.2 | Agriculture (oomycete fungicide) |
The morpholino group’s conformational rigidity provides superior control over pharmacophore orientation. Unlike flexible piperazines in adenosine A₂ₐ receptor antagonists (e.g., compound 11, Kᵢ = 8.62 nM), the locked chair conformation of cis-dimethylmorpholine eliminates unproductive binding modes [9]. This rigidity is exploited in kinase inhibitors where precise vectoring of C4-amine substituents into the ATP pocket is essential [8] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8